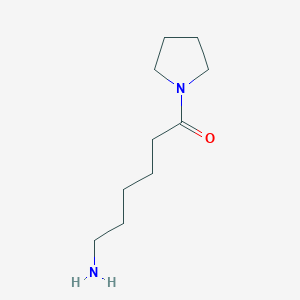![molecular formula C9H16ClNO2 B3176149 Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride CAS No. 97791-59-8](/img/structure/B3176149.png)
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride
Overview
Description
“Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride” is a chemical compound with the CAS Number: 97791-59-8 . It has a molecular weight of 205.68 . The IUPAC name for this compound is methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for “Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride” is 1S/C9H15NO2.ClH/c1-12-9(11)7-4-6-2-3-8(7)10-5-6;/h6-8,10H,2-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride” has a molecular weight of 205.68 . Its InChI code is 1S/C9H15NO2.ClH/c1-12-9(11)7-4-6-2-3-8(7)10-5-6;/h6-8,10H,2-5H2,1H3;1H , which provides information about its molecular structure.Scientific Research Applications
Drug Discovery
“Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride” is a nitrogen-containing heterocycle with significant potential in the field of drug discovery . Its unique structure makes it a key synthetic intermediate in several total syntheses .
Synthesis of Bioactive Molecules
This compound can be used in the synthesis of bioactive molecules . Its unique structure and reactivity make it a valuable tool in the creation of complex bioactive compounds.
Biomass Valorization
Researchers are exploring the use of this compound in the valorization of biomass-derived compounds through photochemical transformations . This involves converting biomass into valuable chemicals using light-driven chemical reactions.
Palladium-Catalyzed Reactions
“Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride” is also being studied in palladium-catalyzed reactions . Palladium catalysts are widely used in organic synthesis, and this compound could play a role in developing new reactions.
Photochemistry and Photocatalysis
The compound is being studied in the field of photochemistry and photocatalysis . These are areas of chemistry that involve the use of light in chemical reactions, and this compound could have potential applications in these fields.
Total Synthesis
“Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride” is used in the total synthesis of several target molecules . Total synthesis is the complete chemical synthesis of complex organic molecules from simple, commercially available precursors.
properties
IUPAC Name |
methyl 2-azabicyclo[2.2.2]octane-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-4-6-2-3-8(7)10-5-6;/h6-8,10H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPCXEUTFZNZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1NC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Benzyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B3176079.png)





![9(10H)-Acridinone, 2-chloro-10-[2-(diethylamino)ethyl]-](/img/structure/B3176146.png)



![1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole](/img/structure/B3176162.png)